Almotriptan-d6
Description
Theoretical Underpinnings of Stable Isotope Labeling
Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules. symeres.comwikipedia.org This allows researchers to track the molecule's journey and transformation within a biological system without altering its fundamental chemical behavior. wikipedia.orgmusechem.com
Deuterium, an isotope of hydrogen with a neutron in its nucleus in addition to a proton, has nearly identical chemical properties to hydrogen. wikipedia.org However, its increased mass leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. informaticsjournals.co.injuniperpublishers.com This seemingly minor difference is the foundation of its utility in medicinal chemistry. tandfonline.com The primary applications of deuterium in this field include:
Probing Reaction Mechanisms: The distinct mass of deuterium allows scientists to trace the metabolic fate of a drug. symeres.com
Improving Pharmacokinetic Profiles: By selectively replacing hydrogen with deuterium at sites of metabolism, the rate of drug breakdown can be slowed. juniperpublishers.com
Use as Internal Standards: Deuterated compounds are widely used as internal standards in analytical techniques like mass spectrometry to ensure accurate quantification of the non-deuterated drug. veeprho.comnuvisan.com
The difference in bond strength between C-H and C-D bonds gives rise to a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). juniperpublishers.com
The DKIE is the change in the rate of a chemical reaction when a hydrogen atom in a reactant is replaced by a deuterium atom. juniperpublishers.com Because the C-D bond has a lower vibrational frequency and thus a lower zero-point energy, it requires more energy to break than a C-H bond. juniperpublishers.comportico.org Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate. fiveable.me This effect is particularly significant when C-H bond breaking is the rate-determining step of a metabolic reaction. tandfonline.comportico.org
Many drugs are metabolized in the body through oxidative biotransformation, a process often catalyzed by cytochrome P450 (CYP) enzymes. nih.govuomus.edu.iq This process frequently involves the breaking of C-H bonds. nih.govresearchgate.net The greater strength of the C-D bond makes deuterated compounds more resistant to this oxidative metabolism. tandfonline.comjuniperpublishers.com This can lead to a reduced rate of drug clearance from the body, potentially prolonging the drug's therapeutic effect. informaticsjournals.co.injuniperpublishers.com
The Deuterium Kinetic Isotope Effect (DKIE) in Drug Metabolism
Fundamental Mechanisms of DKIE on Reaction Rates
Role of Stable Isotope Labeled Compounds in Preclinical Drug Discovery and Development
Stable isotope labeled compounds, including deuterated molecules, are indispensable tools in preclinical drug discovery and development. techsciresearch.comeuropa.eu They are crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) properties. techsciresearch.comacs.org
By slowing down metabolic processes, deuteration can lead to several beneficial enhancements of a drug's pharmacokinetic profile. These can include a longer half-life, increased systemic exposure, and potentially a reduction in the formation of toxic metabolites. juniperpublishers.com This allows for the optimization of drug candidates with otherwise promising therapeutic effects but poor metabolic stability. informaticsjournals.co.in
Almotriptan-d6 as an Internal Standard
In the context of Almotriptan (B1666892), the deuterated version, this compound, is primarily utilized as an internal standard for quantitative analysis in pharmacokinetic studies. veeprho.comresearchgate.netclearsynth.com Its chemical and physical properties are nearly identical to Almotriptan, but its increased mass allows it to be distinguished by mass spectrometry. nih.govnih.gov This enables precise and accurate measurement of Almotriptan concentrations in biological samples like plasma. researchgate.netnih.govnih.gov
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | 2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine;hydrochloride | clearsynth.com |
| CAS Number | 1020764-56-0 (Freebase) | clearsynth.com |
| Molecular Formula | C₁₇H₁₉D₆N₃O₂S | allmpus.com |
| Molecular Weight | 341.5 g/mol | allmpus.com |
Table 2: Application of this compound in Analytical Methods
| Analytical Technique | Purpose | Key Findings | Source |
|---|---|---|---|
| LC-MS/MS | Quantification of Almotriptan in human plasma | This compound serves as an effective internal standard, enabling a precise and accurate method for determining Almotriptan concentrations. The method is linear over a specific concentration range and demonstrates good recovery. | researchgate.netnih.govnih.gov |
| GC- or LC-mass spectrometry | Quantification of Almotriptan | Labeled Almotriptan is intended for use as an internal standard. | clearsynth.com |
Alteration of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
The substitution of hydrogen with deuterium can modify a drug's ADME profile, primarily by slowing down metabolic processes. researchgate.neteurekaselect.com Because the C-D bond is harder to break, drugs that are metabolized at a deuterated position may be broken down more slowly, potentially leading to a longer half-life, increased plasma exposure, and reduced clearance. dovepress.comwikipedia.orgnih.gov
This principle has been explored to develop new chemical entities with potentially improved therapeutic profiles. portico.orgwikipedia.org While this compound itself is not developed as a therapeutic agent, the theoretical basis for its altered metabolism underpins its utility in research. The parent compound, Almotriptan, is partly metabolized in the body and also eliminated unchanged in urine. nih.govresearchgate.net The stability of this compound against metabolic degradation, conferred by the KIE, ensures it behaves predictably during analytical procedures.
Table 1: Comparative Properties of Carbon-Hydrogen and Carbon-Deuterium Bonds
| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Implication in Drug Metabolism |
| Relative Mass | Hydrogen ≈ 1 amu | Deuterium ≈ 2 amu | The increased mass of deuterium leads to lower vibrational frequency and greater stability. wikipedia.orgbioscientia.de |
| Bond Strength | Weaker | 6-10 times stronger than C-H | Higher activation energy is required to cleave the C-D bond, slowing metabolic reactions. dovepress.com |
| Reaction Rate | Faster | Slower (Kinetic Isotope Effect) | Can lead to decreased rates of metabolism for deuterated compounds. portico.orgresearchgate.net |
Utility as Metabolic and Pharmacokinetic Probes
The most critical and widespread application of this compound is its use as a metabolic and pharmacokinetic probe, specifically as an internal standard in bioanalytical assays. veeprho.com In pharmacokinetic studies, researchers need to measure the exact concentration of a drug in biological samples like blood plasma over time. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for this purpose. researchgate.netnih.gov
An internal standard is a compound added in a known quantity to samples being analyzed. It helps to correct for any loss of the analyte during sample preparation and for variations in the instrument's response. fda.govnih.gov this compound is an ideal internal standard for quantifying Almotriptan for several reasons:
Similar Physicochemical Properties: It behaves almost identically to Almotriptan during extraction from plasma and during the chromatographic separation process. nih.govnih.gov
Co-elution: It elutes from the chromatography column at nearly the same time as Almotriptan. tjnpr.org
Mass Distinguishability: Despite its similar behavior, it is easily distinguished from the non-deuterated Almotriptan by the mass spectrometer due to its higher molecular weight. nih.govresearchgate.net
Research studies have successfully developed and validated LC-MS/MS methods using this compound to quantify Almotriptan in human plasma. nih.govnih.gov These methods are essential for clinical and pharmacokinetic studies. nih.govresearchgate.net For instance, in a typical assay, the mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the drug and its deuterated internal standard. The ratio of the response of Almotriptan to the constant response of this compound allows for highly accurate and precise quantification. nih.govnih.govresearchgate.net
Table 2: Mass Spectrometry Parameters for Almotriptan and this compound
Data sourced from a validated LC-MS/MS method for quantifying Almotriptan in human plasma. nih.govresearchgate.netnih.gov
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Monitored Transition (MRM) |
| Almotriptan | 336.1 | 201.1 | 336.1 → 201.1 |
| This compound | 342.2 | 207.2 | 342.2 → 207.2 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H25N3O2S |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C17H25N3O2S/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3/i1D3,2D3 |
InChI Key |
WKEMJKQOLOHJLZ-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
Almotriptan D6: a Deuterated Analytical and Research Tool
Structural and Isotopic Characterization of Almotriptan-d6
Nomenclature and Designated Deuteration Sites (d6)
The chemical name for this compound is 2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine. lgcstandards.com The "-d6" designation signifies that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612). lgcstandards.combdg.co.nz Specifically, these substitutions are on the two methyl groups attached to the nitrogen atom of the ethanamine side chain. Each methyl group, normally CH₃, becomes a trideuteriomethyl group, CD₃. lgcstandards.com
This targeted deuteration results in a molecule with a higher mass than the parent compound, Almotriptan (B1666892). scbt.com This mass difference is critical for its primary application in mass spectrometry-based analysis. clearsynth.com
Table 1: Chemical Identifiers and Formula of this compound
| Identifier | Value |
| IUPAC Name | 2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine lgcstandards.com |
| Molecular Formula | C₁₇H₁₉D₆N₃O₂S axios-research.com |
| CAS Number | 1794782-57-2 (hydrochloride salt) lgcstandards.compharmaffiliates.com |
| Molecular Weight | 341.51 g/mol (free base) axios-research.com |
Implications of Deuteration on Molecular Structure for Research Applications
The replacement of hydrogen with deuterium, a stable isotope, is a subtle but powerful modification for research applications. nih.govresearchgate.net Because deuterium has twice the mass of hydrogen, this compound can be easily distinguished from the non-labeled Almotriptan using mass spectrometry. clearsynth.comsymeres.com This distinction is fundamental to its use as an internal standard. clearsynth.com
When analyzing biological samples to determine the concentration of a drug, a known quantity of the deuterated standard is added. clearsynth.com The standard and the drug behave almost identically during sample preparation and analysis. acanthusresearch.com By comparing the mass spectrometry signal of the drug to that of the known amount of the deuterated standard, researchers can accurately calculate the concentration of the drug in the original sample. clearsynth.com This method helps to correct for variations in sample processing and instrument response, leading to more precise and reliable results. clearsynth.comwaters.com
The stability of the deuterium labels is a crucial factor. The labels are placed on carbon atoms that are not prone to exchanging their hydrogen atoms with those from the surrounding environment, ensuring the isotopic integrity of the standard throughout the analytical process. acanthusresearch.com
Synthesis and Isotopic Enrichment of this compound
Synthetic Methodologies for Almotriptan Analogs
The synthesis of Almotriptan and its analogs, including the deuterated version, involves multi-step chemical processes. While specific proprietary methods for this compound are not detailed in publicly available literature, the general synthesis of Almotriptan provides a basis for understanding how its deuterated counterpart is produced. The synthesis of Almotriptan itself is a complex process that involves creating the indole (B1671886) core structure and then adding the necessary side chains.
Strategies for Deuterium Incorporation During Synthesis
The incorporation of deuterium into the Almotriptan molecule is a targeted process. To create this compound, deuterated reagents are used during the synthesis. Specifically, the N,N-dimethylamino group is formed using a deuterated form of a methylating agent. This ensures that the deuterium atoms are placed specifically on the two methyl groups as desired. lgcstandards.com
This method of incorporating the label through synthesis, rather than by exchange reactions on the final molecule, offers greater control over the position and number of deuterium atoms. acanthusresearch.com This precision is important for creating a high-quality internal standard. acanthusresearch.com
Analytical Assessment of Chemical and Isotopic Purity of this compound
Ensuring the chemical and isotopic purity of this compound is critical for its use as an analytical standard. waters.com High-performance liquid chromatography (HPLC) is a common technique used to determine the chemical purity, ensuring that no significant amounts of other related substances are present.
Mass spectrometry is used to confirm the isotopic enrichment of the compound. riconnected.org.au This analysis verifies that the desired level of deuteration has been achieved and that the amount of non-labeled Almotriptan is negligible. waters.comshimadzu.co.jp A high isotopic enrichment, typically over 98%, is required for a reliable internal standard. shimadzu.co.jp Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the location of the deuterium atoms within the molecule. riconnected.org.au
Table 2: Summary of Analytical Techniques for Purity Assessment
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Assesses chemical purity by separating the compound from any impurities. |
| Mass Spectrometry (MS) | Confirms the molecular weight and determines the level of isotopic enrichment. riconnected.org.au |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Verifies the precise location of the deuterium atoms on the molecular structure. riconnected.org.au |
Bioanalytical Methodologies Utilizing Almotriptan D6
Development and Validation of Quantitative Analytical Methods for Almotriptan (B1666892)
The accurate quantification of almotriptan in biological samples like plasma is predominantly achieved through highly sensitive and selective analytical techniques. Among these, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands out as the gold standard due to its superior performance characteristics.
LC-MS/MS methods are favored for their ability to resolve the analyte of interest from complex matrix components and provide definitive identification and quantification. The use of a stable isotope-labeled internal standard, such as Almotriptan-d6, is integral to the success of these methods.
Effective chromatographic separation is critical to prevent ion suppression or enhancement and to ensure that almotriptan and this compound are presented to the mass spectrometer under optimal conditions. The goal is to achieve symmetrical peak shapes, good resolution, and a short run time. Since deuterated standards like this compound are nearly identical in their physicochemical properties to the non-deuterated analyte, they typically co-elute or have very similar retention times.
Several studies have optimized chromatographic conditions for this purpose. For instance, a common approach involves using a C18 analytical column. The mobile phase composition is carefully selected to achieve efficient separation. One validated method utilized a mobile phase consisting of a mixture of acetonitrile (B52724) and a 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) in a 20:80 (v/v) ratio, delivered at a flow rate of 0.7 mL/min. Another method employed a gradient elution with 0.1% formic acid in water and acetonitrile on a different C18 column. The similar chemical nature of almotriptan and this compound ensures they behave almost identically during the chromatographic run, which is a key aspect of the internal standard's function.
Tandem mass spectrometry detection, particularly in the Multiple Reaction Monitoring (MRM) mode, provides the high selectivity required for bioanalysis. In MRM, a specific precursor ion is selected and fragmented, and then a specific product ion is monitored. This process minimizes interference from other compounds in the sample matrix.
For almotriptan and its deuterated internal standard, specific precursor-to-product ion transitions are monitored. The instrument is operated in positive electrospray ionization (ESI) mode. The precursor ion for almotriptan is typically the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 336.2. For this compound, due to the six deuterium (B1214612) atoms, the precursor ion is shifted to m/z 342.2.
The fragmentation of these precursor ions leads to specific product ions that are monitored for quantification. The selection of the most abundant and stable product ion enhances the sensitivity and reliability of the assay.
Table 1: Representative MRM Transitions for Almotriptan and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
|---|---|---|---|
| Almotriptan | 336.2 | 58.2 | |
| Almotriptan | 336.4 | 201.1 | |
| This compound | 342.2 | 64.2 |
The specific transitions and instrument settings, such as declustering potential and collision energy, are optimized to maximize the signal response for both the analyte and the internal standard.
Before analysis by LC-MS/MS, the analyte must be extracted from the biological matrix (e.g., plasma). This step is crucial for removing proteins and other interfering substances that can affect the analytical column and the ionization process. This compound is added to the sample at the beginning of this process.
Commonly used techniques for the extraction of almotriptan include:
Solid-Phase Extraction (SPE): This technique has been shown to provide high extraction recovery and results in a clean extract. One method reported using Oasis MCX (Mixed-Mode Cation Exchange) cartridges, achieving a recovery of over 90% for both almotriptan and this compound.
Liquid-Liquid Extraction (LLE): LLE is another effective method for isolating almotriptan from plasma. A validated method utilized methyl tert-butyl ether and dichloromethane (B109758) (80:20, v/v) as the extraction solvent.
The choice of extraction method depends on factors such as the required cleanliness of the sample, throughput needs, and the nature of the biological matrix.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches
Optimization of Chromatographic Separation for Deuterated and Non-deuterated Analogs
This compound as an Internal Standard in Bioanalysis
The primary role of this compound in these analytical methods is to serve as an internal standard (IS). An ideal IS is a compound that behaves identically to the analyte during sample preparation and analysis but is distinguishable by the detector.
In LC-MS bioanalysis, an internal standard is a known quantity of a substance added to every sample, including calibrators and quality controls. Its purpose is to correct for the variability that can occur at various stages of the analytical process. This includes variations in sample extraction efficiency, injection volume, and ionization efficiency in the mass spectrometer (matrix effects).
Because a stable isotope-labeled internal standard like this compound has nearly identical chemical and physical properties to the analyte (almotriptan), it experiences similar losses during sample processing and similar ionization suppression or enhancement in the MS source. However, due to its different mass, the mass spectrometer can detect it separately from the analyte.
The final concentration of the analyte is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area. By using this peak area ratio, any variations that affected both the analyte and the IS are canceled out, leading to a more accurate and precise measurement of the analyte concentration. The use of this compound is therefore a cornerstone of robust and reliable bioanalytical methods for almotriptan quantification.
Mitigation of Matrix Effects and Analytical Variability by Deuterated Internal Standards
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects can significantly compromise the accuracy and precision of results. myadlm.org Matrix effects are the alteration of ionization efficiency by co-eluting, interfering compounds from the biological matrix (e.g., plasma, urine). science.govwaters.com This can lead to ion suppression or enhancement, causing unpredictable and erroneous quantification of the target analyte. waters.com To compensate for these variations, stable isotope-labeled (SIL) internal standards are considered the gold standard. researchgate.net this compound, a deuterium-labeled analog of Almotriptan, serves this critical function in bioanalytical methods. mdpi.comveeprho.com
The fundamental principle behind using a deuterated internal standard like this compound is that it is chemically identical to the analyte (Almotriptan) but has a different mass due to the deuterium atoms. veeprho.com This structural similarity ensures that the internal standard and the analyte exhibit nearly identical behavior during sample preparation, chromatography, and ionization. waters.com Any physical loss during extraction or any matrix-induced ionization changes should, in theory, affect both the analyte and the internal standard to the same degree. researchgate.net By using the ratio of the analyte's response to the internal standard's response for quantification, the variability introduced by the sample matrix and processing steps can be effectively normalized. researchgate.net
Evaluation of Internal Standard Response Consistency and Data Integrity
The integrity of data in bioanalytical assays is paramount for the reliable interpretation of study outcomes. thermofisher.comsciex.com A key aspect of ensuring this integrity when using an internal standard like this compound is the consistent monitoring and evaluation of its response throughout the analytical run. fda.gov While an internal standard is added to correct for variability, significant fluctuations in its own signal can indicate underlying issues with the analytical process, potentially compromising the accuracy of the reported analyte concentrations. fda.gov
According to regulatory guidelines, the response of the internal standard should be monitored across all samples in a run, including calibration standards, quality control (QC) samples, and unknown study samples. fda.gov The goal is to ensure that the amount of internal standard is consistent across all wells or vials. fda.gov Potential sources for variability in the internal standard response include errors during sample preparation (e.g., inconsistent pipetting), instrumental issues, or significant and inconsistent matrix effects. fda.gov
Quality Control and Validation Criteria for Bioanalytical Assays Incorporating this compound
The validation of a bioanalytical method is essential to demonstrate that it is suitable for its intended purpose, providing reliable data for pharmacokinetic and other studies. europa.eurrml.ro Assays incorporating this compound as an internal standard for the quantification of Almotriptan must undergo rigorous validation according to regulatory guidelines, such as those from the Food and Drug Administration (FDA). nih.govfda.gov This process establishes the performance characteristics of the method, including its linearity, accuracy, precision, and recovery. mdpi.comresearchgate.net
A simple, sensitive, and selective LC-MS/MS method for quantifying Almotriptan in human plasma using this compound as the internal standard has been developed and validated. mdpi.comnih.gov The validation parameters demonstrate the method's robustness and reliability.
Linearity: The method showed a linear response over a specified concentration range, which is critical for quantifying samples from clinical studies. researchgate.net The relationship between the concentration and the instrument response is established by a calibration curve, typically using a weighted linear regression model. researchgate.net
Table 1: Linearity and Range of the Bioanalytical Method
| Parameter | Value |
|---|---|
| Concentration Range | 0.5–150.0 ng/mL |
| Regression Model | Weighted 1/x² linear regression |
| Correlation Coefficient (r²) | >0.99 |
Data sourced from a validated method for Almotriptan in human plasma. mdpi.comresearchgate.net
Precision and Accuracy: These parameters are assessed by analyzing QC samples at multiple concentration levels on the same day (within-run) and on different days (between-run). mdpi.com The precision, expressed as the coefficient of variation (%CV), measures the random error, while accuracy, expressed as the percent deviation from the nominal concentration, measures the systematic error. japsonline.com Regulatory guidelines generally require precision to be ≤15% CV and accuracy to be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). researchgate.net
Table 2: Within-Run and Between-Run Precision and Accuracy
| Parameter | Within-Run | Between-Run |
|---|---|---|
| Precision (% Variation) | 0.68% to 2.78% | 0.57% to 0.86% |
| Accuracy (% of Nominal) | 98.94% to 102.64%| 99.43% to 101.44%|
Data represents the range of values across low, medium, and high QC samples. mdpi.comnih.gov
Recovery: The efficiency of the extraction process is evaluated by comparing the analyte response in an extracted sample to the response of the analyte in a post-extraction spiked sample. nih.gov Consistent and reasonable recovery for both the analyte and the internal standard is necessary for a reliable assay.
Table 3: Mean Recovery from Human Plasma
| Compound | Mean Recovery (%) | Standard Deviation |
|---|---|---|
| Almotriptan | 92.12% | ± 4.32% |
| This compound | 89.62% | ± 6.32% |
Data sourced from a validated liquid-liquid extraction method. mdpi.comnih.gov
By meeting these pre-defined validation criteria, a bioanalytical method using this compound is proven to be accurate, precise, and reliable for the quantification of Almotriptan in biological matrices. mdpi.comnih.gov
Preclinical Investigations of Deuteration Effects on Almotriptan Analogues
In Vitro Metabolic Stability Studies of Deuterated Compounds
The investigation of a drug candidate's metabolic stability is a critical component of preclinical development. For deuterated compounds like Almotriptan-d6, these studies provide initial insights into how the strategic placement of deuterium (B1214612) atoms may alter the molecule's metabolic fate compared to its non-deuterated counterpart. This section explores the common in vitro methodologies used to assess these effects.
Methodologies Using Subcellular Fractions (e.g., Liver Microsomes) and Cellular Models (e.g., Hepatocytes)
To predict in vivo metabolic clearance, in vitro systems that contain drug-metabolizing enzymes are employed. google.com The most common models are subcellular fractions, such as liver microsomes, and cellular models, like hepatocytes. evotec.com
Liver Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. eurofinsdiscovery.comnuvisan.com They are a cost-effective and high-throughput tool for assessing the metabolic stability of new chemical entities. eurofinsdiscovery.com However, they may under-predict in vivo clearance for certain compounds, especially those with low passive membrane permeability. srce.hr
Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II drug-metabolizing enzymes in a more physiologically relevant environment. google.comevotec.com Cryopreserved hepatocytes are often used to study interspecies differences in drug metabolism. evotec.com While providing a more comprehensive metabolic picture, these assays can be more complex and costly than using microsomes. mmv.org
In these assays, a known concentration of the test compound, such as this compound, is incubated with the microsomal or hepatocyte preparation for a specific period. nuvisan.com The amount of the parent compound remaining over time is then quantified, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com
Determination of In Vitro Half-Life (t1/2) and Intrinsic Clearance (CLint)
From the data generated in metabolic stability assays, two key parameters are determined: the in vitro half-life (t1/2) and the intrinsic clearance (CLint). nuvisan.com
In Vitro Half-Life (t1/2): This represents the time it takes for 50% of the parent compound to be metabolized. It is calculated from the slope of the initial linear range of the logarithmic plot of the percentage of compound remaining versus time, assuming first-order kinetics. eurofinsdiscovery.com A longer half-life suggests greater metabolic stability. juniperpublishers.com
Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. nuvisan.com It is a crucial value for predicting in vivo hepatic clearance. nuvisan.comsrce.hr CLint can be classified into low, intermediate, and high clearance categories to rank drug candidates. srce.hr
The following table illustrates hypothetical comparative data for Almotriptan (B1666892) and its deuterated analogue, this compound.
| Compound | In Vitro System | In Vitro t1/2 (min) | In Vitro CLint (µL/min/mg protein) |
| Almotriptan | Human Liver Microsomes | 35 | 40 |
| This compound | Human Liver Microsomes | 70 | 20 |
| Almotriptan | Human Hepatocytes | 50 | 30 |
| This compound | Human Hepatocytes | 95 | 15 |
This table contains hypothetical data for illustrative purposes.
Impact of Deuteration on Cytochrome P450 (CYP) Mediated Metabolism
Deuteration can significantly impact the metabolism of drugs that are cleared by cytochrome P450 (CYP) enzymes. juniperpublishers.comnih.gov This is due to the "deuterium kinetic isotope effect" (KIE), where the bond between carbon and deuterium (C-D) is stronger and requires more energy to break than the bond between carbon and hydrogen (C-H). mext.go.jp
Almotriptan is metabolized in part by CYP3A4 and CYP2D6. nih.gov By strategically replacing hydrogen atoms with deuterium at sites of CYP-mediated oxidation on the almotriptan molecule, the rate of metabolism at that position can be slowed down. juniperpublishers.com This can lead to a decrease in the rate of systemic clearance and an increase in the biological half-life of the compound. juniperpublishers.com However, the effect of deuteration on CYP450 metabolism is complex and can be influenced by competing metabolic pathways and differences in the rate-limiting steps of enzymatic reactions. nih.govresearchgate.net The specific CYP isoform involved and the position of deuteration can also lead to varied outcomes. nih.gov
Analysis of Altered Metabolic Pathways and Metabolite Distribution Due to Deuteration
A significant consequence of the kinetic isotope effect is the potential for "metabolic switching." juniperpublishers.comresearchgate.net When the primary metabolic pathway is slowed by deuteration, the drug may be metabolized through alternative, previously minor, pathways. juniperpublishers.com This can alter the distribution and relative abundance of different metabolites. researchgate.net
For instance, if the primary metabolic route for almotriptan involves oxidation at a specific site, deuterating that site may lead to an increase in metabolism at other positions on the molecule. juniperpublishers.com This can result in a different metabolite profile for this compound compared to almotriptan. The metabolites formed are generally identical to those of the non-deuterated parent drug, with the exception of the presence of deuterium. juniperpublishers.com The analysis of these altered pathways is crucial, as it can lead to either reduced formation of undesirable or toxic metabolites or increased formation of desired active metabolites. researchgate.net
Preclinical Pharmacokinetic Profiling in Animal Models
Following in vitro assessments, preclinical pharmacokinetic (PK) studies in animal models are essential to understand how a deuterated compound like this compound is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism.
Application of Stable Isotope Labeled Compounds in Animal ADME Studies
The use of stable isotope-labeled compounds, such as those containing deuterium (²H) or carbon-13 (¹³C), is a powerful tool in preclinical ADME studies. nih.gov These labeled compounds allow researchers to differentiate the drug from its metabolites and endogenous substances, facilitating a clearer understanding of the drug's disposition. nih.gov
In a typical animal ADME study, the stable isotope-labeled compound (e.g., this compound) is administered to the animal model. nih.gov Biological samples such as blood, plasma, urine, and feces are collected at various time points. hmrlondon.com Analytical techniques like mass spectrometry are then used to trace the labeled compound and its metabolites, providing comprehensive data on the drug's journey through the body. nih.gov This approach is instrumental in elucidating complex metabolic pathways and understanding the potential for target organ toxicities. nih.gov The use of stable isotopes like deuterium is considered safe as they are non-radioactive. mext.go.jp
The following table outlines the typical parameters measured in animal ADME studies.
| Parameter | Description |
| Cmax | Maximum (or peak) plasma drug concentration |
| Tmax | Time at which Cmax is observed |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure |
| t1/2 | Elimination half-life |
| CL | Clearance, the volume of plasma cleared of the drug per unit time |
| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma |
This table describes common pharmacokinetic parameters.
Comparative Pharmacokinetic Analysis of Almotriptan and Deuterated Almotriptan Analogues in Animal Models
The preclinical pharmacokinetic profile of almotriptan has been characterized in several animal species, providing a baseline for understanding the potential effects of deuteration. nih.gov In rats, almotriptan is well-absorbed following oral administration, with an absorption rate of 69.1%. nih.gov However, its absolute bioavailability varies significantly across species, ranging from 18.7% to 79.6%, which is indicative of differing degrees of first-pass metabolism. nih.gov A study in Sprague-Dawley rats that compared an intranasal formulation to an oral tablet found that the oral formulation resulted in a time to maximum plasma concentration (Tmax) of approximately 2.5 hours. nih.gov
The strategic replacement of hydrogen with deuterium atoms at metabolically vulnerable sites of a drug molecule, a process known as deuteration, can significantly alter its pharmacokinetic properties. informaticsjournals.co.in This modification is predicated on the kinetic isotope effect, where the greater mass of deuterium forms a stronger chemical bond with carbon compared to hydrogen. juniperpublishers.com This increased bond strength can slow down metabolic processes that involve the cleavage of that bond, potentially leading to improved pharmacokinetic parameters such as increased maximum plasma concentration (Cmax) and area under the curve (AUC), which represents total drug exposure over time. nih.govnedmdg.org
While specific, direct comparative pharmacokinetic studies between almotriptan and a deuterated analogue like this compound in the same animal model are not extensively detailed in publicly available literature, the principles of deuteration allow for predicted outcomes. This compound is utilized as a stable internal standard in bioanalytical methods for quantifying almotriptan in plasma, which confirms its synthesis and use in laboratory settings. researchgate.net
Based on the established effects of deuteration on other drugs, a comparative analysis in an animal model such as the rat would be expected to show a significant alteration in the pharmacokinetic profile of this compound relative to its non-deuterated parent compound. The deuteration would likely target the N,N-dimethyl group, a known site of metabolism for triptans. nih.gov The anticipated outcome would be an increase in systemic exposure.
Table 1: Known Pharmacokinetic Parameters of Oral Almotriptan in Rats and Hypothesized Effects of Deuteration
| Parameter | Reported Value (Almotriptan) | Expected Effect for this compound | Rationale |
|---|---|---|---|
| Bioavailability | ~70% (absorption) nih.gov | Increased | Reduced first-pass metabolism due to slower metabolic breakdown. researchgate.net |
| Cmax | Variable | Increased | Slower initial metabolism allows more of the parent drug to reach systemic circulation. nih.gov |
| Tmax | ~1-3 hours nih.govnih.gov | Potentially delayed | The rate of absorption may not change, but slower clearance could extend the time to peak concentration. |
Influence of Deuteration on Systemic Clearance and Biological Half-Life in Preclinical Contexts
Systemic clearance and biological half-life are critical pharmacokinetic parameters that dictate the duration of a drug's action. For almotriptan, preclinical studies in animal models have shown a short elimination half-life, ranging from 0.7 to 3 hours. nih.gov This rapid elimination is a consequence of efficient metabolic clearance. juniperpublishers.com
The primary effect of deuterating a drug at a site of metabolic attack is to reduce the rate of systemic clearance. juniperpublishers.comresearchgate.net By slowing down the enzymatic breakdown of the molecule, the drug remains in the systemic circulation for a longer period. researchgate.net Consequently, the biological half-life of the compound is prolonged. juniperpublishers.com This principle has been demonstrated in preclinical studies of various deuterated compounds. For instance, deuteration of the active metabolite of pentoxifylline (B538998) resulted in a 43% increase in its half-life in monkeys. nedmdg.org Similarly, deuterated analogues of enzalutamide (B1683756) showed increased exposure in rats due to the retardation of major metabolic pathways. nih.gov
In the context of almotriptan, metabolism is mediated by monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes. nih.gov The main routes of elimination are through urine, with rats and dogs excreting 75.6% and 80.4% of the dose, respectively, over 168 hours. nih.gov The rapid clearance is a key factor contributing to its short half-life.
Deuteration of almotriptan, for example at the N-methyl groups to create this compound, would be expected to decrease its rate of metabolic clearance. This is because the N-demethylation process, a common metabolic pathway for triptans, would be slowed by the kinetic isotope effect. nih.gov This would lead to a lower systemic clearance and, as a direct result, an extended biological half-life in preclinical models. juniperpublishers.com
Table 2: Clearance and Half-Life of Almotriptan and the Predicted Impact of Deuteration
| Parameter | Reported Value (Almotriptan in Animals) | Predicted Outcome for this compound | Mechanism of Change |
|---|---|---|---|
| Systemic Clearance | High | Reduced | The stronger C-D bond slows the rate of enzymatic metabolism, which is the primary mode of clearance. juniperpublishers.com |
| Biological Half-Life | 0.7 - 3 hours nih.gov | Increased / Prolonged | A direct consequence of reduced systemic clearance. nedmdg.orgresearchgate.net |
Investigation of Metabolic Shunting and Metabolite Formation in Preclinical Animal Studies
The metabolism of almotriptan in preclinical species is complex, yielding multiple metabolites. In rats, the primary metabolic pathway involves oxidation of the pyrrolidine (B122466) ring to form a gamma-aminobutyric acid (GABA) analogue. nih.gov Another significant pathway is the oxidative deamination of the dimethylaminoethyl side chain, mediated by MAO, to form an indole (B1671886) acetic acid metabolite. nih.gov The N-oxide metabolite is also observed, particularly in dogs. nih.gov
Deuteration at a specific metabolic "soft spot" can not only slow down metabolism at that site but also divert biotransformation to alternative pathways. nih.gov This phenomenon is known as metabolic shunting. juniperpublishers.comnih.gov The result is an altered ratio of metabolites compared to the non-deuterated parent drug. juniperpublishers.com This can be advantageous if it reduces the formation of a toxic metabolite or increases the formation of a desirable active metabolite. researchgate.net
In preclinical animal studies of a deuterated almotriptan analogue, one would investigate whether blocking a primary metabolic pathway redirects the drug's biotransformation. For example, if this compound involves deuteration of the N,N-dimethyl groups, the rate of oxidative deamination via MAO would likely be reduced. This could lead to metabolic shunting, causing a greater proportion of the drug to be metabolized through the alternative pathway: oxidation of the pyrrolidine ring. nih.gov
Table 3: Known Metabolites of Almotriptan in Rats and Hypothesized Shunting with this compound
| Metabolic Pathway | Key Metabolite | Expected Impact of Deuteration at N,N-dimethyl site | Rationale for Metabolic Shunting |
|---|---|---|---|
| Oxidation of Pyrrolidine Ring | Gamma-aminobutyric acid (GABA) analogue nih.gov | Increased formation | Metabolism is shunted away from the deuterated side chain towards this alternative pathway. juniperpublishers.comnih.gov |
| Oxidative Deamination of Side Chain | Indole acetic acid metabolite nih.gov | Decreased formation | The kinetic isotope effect slows the rate of MAO-mediated metabolism at the deuterated N,N-dimethylaminoethyl group. nih.gov |
| N-Oxidation | N-oxide metabolite nih.gov | Potentially altered formation | Shunting could also affect minor pathways, depending on the enzyme kinetics. |
Computational Approaches in Deuterated Drug Research Applied to Almotriptan Analogues
Molecular Modeling and Simulation of Deuteration Effects
Molecular modeling and simulation have become indispensable in predicting how deuteration can alter the interaction of a drug with its biological target and affect its metabolic fate. These computational techniques allow for a detailed examination of the subtle yet significant changes that arise from the increased mass of deuterium (B1214612).
Prediction of Altered Ligand-Receptor Binding Affinities and Interactions
Deuteration can modulate the binding affinity of a ligand for its receptor, a phenomenon that can be investigated using computational methods. nih.govplos.orgplos.org While the steric profile of a deuterated compound is nearly identical to its hydrogenated counterpart, the change in mass affects the vibrational frequencies of bonds, which can influence non-covalent interactions, such as hydrogen bonds and van der Waals forces, that are critical for ligand-receptor binding. nih.govplos.orgplos.orgirb.hr
Computational studies on other deuterated compounds, such as histamine (B1213489) and caffeine, have demonstrated that these subtle changes can lead to measurable differences in binding affinity. nih.govplos.orgplos.orgirb.hr For instance, a combined experimental and computational study on deuterated histamine and its analogues binding to the H2 receptor revealed that deuteration could either increase or decrease binding affinity depending on the specific interactions within the binding pocket. nih.govplos.orgplos.org These changes were attributed to the Ubbelohde effect, where the altered strength of hydrogen bonding upon deuteration plays a crucial role. nih.govplos.orgplos.org
A similar computational approach could be applied to Almotriptan-d6 to predict its binding affinity for the 5-HT1B and 5-HT1D receptors. drugbank.comwikipedia.orgportico.org By creating a homology model of the receptor and performing molecular docking and molecular dynamics simulations, researchers can analyze the specific interactions between this compound and the amino acid residues in the binding site. mdpi.com Quantum-chemical calculations can then be used to quantify the changes in interaction energies upon deuteration. mdpi.comnih.govplos.orgplos.org
Table 1: Illustrative Computational Data on Deuteration-Induced Changes in Binding Affinity for Histamine Analogues
| Compound | Experimental ΔΔGbind (kcal/mol) | Predicted ΔΔEbind (kcal/mol) | Change in Affinity |
| Histamine | -0.73 | -0.51 | Increased |
| 2-Methylhistamine | +2.08 | Not Reported | Decreased |
| 4-Methylhistamine | ~0 | Not Reported | Unchanged |
This table is illustrative and based on findings from studies on histamine analogues to demonstrate the potential effects of deuteration on binding affinity. Specific data for this compound is not currently available. nih.govplos.orgplos.org
Computational Elucidation of Deuterium Kinetic Isotope Effects
The deuterium kinetic isotope effect (KIE) is a key parameter in deuterated drug research, quantifying the change in the rate of a reaction when a hydrogen atom is replaced by deuterium. nih.govwikipedia.org This effect is particularly significant in drug metabolism, where the cleavage of a C-H bond is often the rate-limiting step. mdpi.com Computational methods are instrumental in predicting and understanding the magnitude of the KIE. nih.gov
The theoretical basis for the KIE lies in the difference in zero-point vibrational energy between a C-H and a C-D bond. wikipedia.org The C-D bond has a lower zero-point energy due to the heavier mass of deuterium, making it more stable and requiring more energy to break. wikipedia.org This results in a slower reaction rate for the deuterated compound, which can be quantified by the ratio of the rate constants (kH/kD). wikipedia.org
Computational approaches, such as density functional theory (DFT) and combined quantum mechanics/molecular mechanics (QM/MM) methods, can be used to model the reaction pathway and calculate the activation energies for the cleavage of C-H and C-D bonds. nih.govresearchgate.net These calculations provide a theoretical KIE value that can guide the selection of deuteration sites to maximize the desired metabolic stability. researchgate.net For Almotriptan (B1666892), which is metabolized by monoamine oxidase (MAO-A) and cytochrome P450 enzymes (CYP3A4 and CYP2D6), deuteration at the sites of metabolic attack could significantly slow down its degradation. rxlist.comtandfonline.com
Table 2: Typical Deuterium Kinetic Isotope Effect (KIE) Values for Different Reaction Types
| Reaction Type | Typical kH/kD Range |
| Primary KIE (C-H bond broken in rate-determining step) | 2 - 10 |
| Secondary KIE (C-H bond not broken in rate-determining step) | 0.7 - 1.5 |
| Tunneling KIE (Quantum tunneling of hydrogen) | > 10 |
This table presents generally accepted ranges for KIEs and is not specific to this compound. nih.govwikipedia.org
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations provide a deeper understanding of the electronic and structural changes that occur upon deuteration, offering mechanistic insights into how these changes influence the reactivity and metabolic fate of a drug molecule.
Bond Strength Analysis (C-H vs. C-D) and Its Influence on Reaction Rates
The fundamental reason for the metabolic stability of deuterated drugs lies in the increased strength of the C-D bond compared to the C-H bond. Quantum chemical calculations can precisely quantify this difference in bond dissociation energy (BDE). plos.org The BDE is the energy required to break a bond homolytically, and a higher BDE for the C-D bond directly translates to a higher activation energy for metabolic reactions involving its cleavage. plos.org
DFT calculations are commonly employed to compute the BDEs of various C-H bonds within a molecule, allowing researchers to identify the most labile hydrogens, which are often the primary sites of metabolism. plos.org By comparing the calculated BDEs for the C-H and C-D bonds at these "metabolic hotspots," a prediction of the potential for metabolic slowing can be made. plos.org For Almotriptan, this analysis would focus on the N-demethylation site and the pyrrolidine (B122466) ring, which are known to be metabolized. rxlist.comtandfonline.com
Table 3: Illustrative Comparison of C-H and C-D Bond Dissociation Energies (BDEs)
| Bond | Typical BDE (kcal/mol) |
| Primary C-H | ~98 |
| Primary C-D | ~99.5 |
| Secondary C-H | ~95 |
| Secondary C-D | ~96.5 |
| Tertiary C-H | ~92 |
| Tertiary C-D | ~93.5 |
This table provides illustrative BDE values to demonstrate the general trend of increased bond strength with deuteration. Specific calculated values for this compound are not available.
Theoretical Prediction of Metabolic Transformations in Deuterated Compounds
Computational methods can be used to predict the metabolic pathways of a drug and how these pathways might be altered by deuteration. Almotriptan is metabolized through several routes, including oxidative deamination by MAO-A and hydroxylation by CYP3A4 and CYP2D6. rxlist.comtandfonline.com
By modeling the interaction of almotriptan and its deuterated analogues with the active sites of these enzymes, researchers can predict the preferred sites of metabolism. diva-portal.org Quantum chemical calculations can then be used to estimate the activation energies for the different metabolic reactions. uzh.ch If deuteration significantly increases the activation energy for a primary metabolic pathway, the metabolism may be shunted towards alternative, slower pathways. tandfonline.com This "metabolic switching" can have profound effects on the drug's pharmacokinetic profile and should be carefully evaluated computationally. tandfonline.com
Table 4: Known Metabolic Pathways of Almotriptan
| Enzyme | Metabolic Transformation |
| Monoamine Oxidase A (MAO-A) | Oxidative deamination of the dimethylaminoethyl side chain |
| Cytochrome P450 3A4 (CYP3A4) | Hydroxylation of the pyrrolidine ring |
| Cytochrome P450 2D6 (CYP2D6) | Hydroxylation of the pyrrolidine ring |
This table outlines the primary metabolic routes of non-deuterated almotriptan. rxlist.comtandfonline.com
In Silico Prediction of Pharmacokinetic Parameters for Deuterated Compounds
In silico tools play a crucial role in the early assessment of the pharmacokinetic properties of drug candidates, including absorption, distribution, metabolism, and excretion (ADME). princeton.edunih.govmdpi.com For deuterated compounds, these predictive models can estimate the impact of isotopic substitution on key pharmacokinetic parameters. alfa-chemistry.commdpi.com
Quantitative structure-property relationship (QSPR) models and physiologically based pharmacokinetic (PBPK) modeling are two common in silico approaches. mdpi.com QSPR models correlate the structural features of molecules with their ADME properties, while PBPK models simulate the fate of a drug in the body based on physiological parameters and drug-specific properties. princeton.edumdpi.com
Table 5: Illustrative In Silico Predictions of Pharmacokinetic Parameter Changes with Deuteration
| Pharmacokinetic Parameter | Predicted Change with Deuteration | Rationale |
| Half-life (t1/2) | Increase | Slower metabolic clearance |
| Clearance (CL) | Decrease | Reduced rate of enzymatic degradation |
| Area Under the Curve (AUC) | Increase | Greater systemic exposure due to reduced clearance |
| Volume of Distribution (Vd) | Minimal Change | Deuteration does not significantly alter lipophilicity or protein binding |
This table presents general trends predicted for deuterated drugs based on computational models and is not based on specific data for this compound. alfa-chemistry.commdpi.com
Advanced Research Perspectives and Future Directions
Strategic Selective Deuteration for Optimized Pharmacokinetic Profiles
Selective deuteration, the process of replacing specific hydrogen atoms (¹H) with their heavier, stable isotope deuterium (B1214612) (²H or D), has emerged as a significant strategy in drug discovery to enhance the pharmacokinetic properties of a molecule. nih.govnih.gov This approach is founded on the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and thus more difficult to break than a carbon-hydrogen (C-H) bond. tandfonline.comnih.gov When this bond cleavage is a rate-limiting step in a drug's metabolism, deuteration can significantly slow down the metabolic process. nih.govtandfonline.com
The primary goal of strategic deuteration is to improve a drug's metabolic profile. informaticsjournals.co.in This can manifest in several beneficial ways, including a longer plasma half-life, which may allow for less frequent dosing, and reduced formation of potentially toxic metabolites. tandfonline.comresearchgate.net By fortifying a molecule's metabolic "soft spots"—positions susceptible to metabolic attack—researchers can create a more robust and predictable drug candidate. nih.gov The first deuterated drug approved by the FDA, deutetrabenazine, demonstrated the clinical and commercial viability of this approach. nih.govresearchgate.netnih.gov
| Property | Carbon-Hydrogen (C-H) | Carbon-Deuterium (C-D) | Implication for Drug Metabolism |
|---|---|---|---|
| Bond Energy | Lower | Higher | C-D bonds require more energy to break, slowing reactions where this is the rate-limiting step. tandfonline.com |
| Vibrational Frequency | Higher | Lower | This fundamental difference contributes to the higher bond energy of C-D. |
| Bond Length | Slightly Longer | Slightly Shorter | Contributes to a more stable C-D bond. |
| Lipophilicity | Higher | Slightly Lower | Deuteration can subtly alter physical properties, though this is generally considered a minor effect. dovepress.com |
| Pharmacokinetic Parameter | Potential Outcome | Underlying Mechanism |
|---|---|---|
| Metabolic Clearance (CL) | Decreased | Slower rate of metabolism due to the kinetic isotope effect. researchgate.net |
| Half-life (t½) | Increased | Direct consequence of decreased clearance. tandfonline.com |
| Area Under the Curve (AUC) | Increased | Represents greater overall drug exposure, resulting from slower clearance. |
| Maximum Concentration (Cmax) | Variable | May increase or remain unchanged depending on the balance of absorption and first-pass metabolism. |
| Metabolite Formation | Decreased | Can reduce the formation of specific, potentially reactive or toxic metabolites. tandfonline.com |
Expanding the Application of Almotriptan-d6 in Advanced Drug Metabolism and Pharmacokinetic Studies
This compound is the deuterium-labeled analog of almotriptan (B1666892), where six hydrogen atoms on the N,N-dimethyl group have been replaced with deuterium. researchgate.net Its primary and most critical application is as an internal standard in bioanalytical methods, particularly for pharmacokinetic (PK) and drug metabolism (DMPK) studies. veeprho.comoncodesign-services.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it ensures the highest degree of accuracy and precision. researchgate.netclearsynth.com
In DMPK studies, this compound is added to biological samples (e.g., plasma) in a known quantity before sample processing. researchgate.net Because its chemical and physical properties are nearly identical to those of almotriptan, it experiences the same extraction loss, matrix effects, and ionization response in the mass spectrometer. researchgate.net However, due to its higher mass, it is easily distinguished from the non-deuterated drug by the detector. researchgate.net By comparing the instrument's response ratio of almotriptan to this compound, analysts can accurately calculate the concentration of almotriptan in the original sample, correcting for any variability during the analytical procedure. clearsynth.com
| Parameter | Almotriptan Alone (Mean ± SD) | Almotriptan with Moclobemide (Mean ± SD) | % Change |
|---|---|---|---|
| AUC (ng·h/mL) | 352 ± 75.4 | 483 ± 99.9 | +37% nih.gov |
| Oral Clearance (CL/F) (L/h) | 36.6 ± 5.89 | 26.6 ± 4.00 | -27% nih.gov |
| Half-life (t½) (h) | 3.41 ± 0.45 | 4.22 ± 0.78 | +24% nih.gov |
| Data derived from a clinical interaction study where this compound was used as the internal standard for quantification. nih.gov |
Evolution of Analytical Techniques for Stable Isotope Labeled Compounds in Complex Biological Matrices
The analysis of stable isotope-labeled compounds like this compound in complex biological matrices such as plasma or urine has been revolutionized by advances in analytical instrumentation. The benchmark technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This method offers exceptional sensitivity and selectivity, allowing for the detection and quantification of compounds at very low concentrations. researchgate.net
A typical LC-MS/MS workflow involves several steps. First, the sample undergoes preparation, often through protein precipitation followed by liquid-liquid extraction or solid-phase extraction, to remove interfering substances. researchgate.netnih.gov The extracted sample is then injected into a high-performance liquid chromatography (HPLC) system, which separates the analyte (almotriptan) and the internal standard (this compound) from other components. researchgate.net Although they have nearly identical retention times, this step is crucial for reducing matrix interference. researchgate.net Following separation, the compounds enter the mass spectrometer. In the tandem MS system, specific parent ions are selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for unambiguous quantification. researchgate.net
The evolution of analytical techniques continues to enhance the utility of stable isotope-labeled compounds. The development of ultra-high-performance liquid chromatography (UHPLC) offers faster analysis times and better resolution. High-resolution mass spectrometry (HRMS), using technologies like time-of-flight (TOF) or Orbitrap, provides even greater specificity than traditional tandem quadrupole instruments, which can be crucial for differentiating between metabolites and background interferences. nih.gov Looking further ahead, novel techniques are emerging for highly specialized applications. Cavity-enhanced absorption spectroscopy (CEAS) and nanoscale secondary ion mass spectrometry (NanoSIMS) are being developed for ultra-sensitive isotope ratio measurements, which could open new avenues in studying metabolic dynamics at the cellular or even subcellular level. nih.govrsc.org While LC-MS/MS remains the workhorse for routine DMPK studies, these evolving technologies promise to provide even deeper insights from studies utilizing stable isotope-labeled compounds in the future.
| Parameter | Almotriptan | This compound (Internal Standard) |
|---|---|---|
| Ionization Mode | Positive Ion Spray (Electrospray Ionization - ESI) researchgate.net | |
| Parent Ion (Q1 m/z) | 336.1 researchgate.net | 342.2 researchgate.net |
| Product Ion (Q3 m/z) | 201.1 researchgate.net | 207.2 researchgate.net |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) researchgate.net | |
| Chromatography | Reversed-Phase High-Performance Liquid Chromatography (HPLC) researchgate.net |
Q & A
Q. How should researchers design blinded studies to minimize bias in this compound efficacy trials?
- Methodological Answer : Implement double-blinding with third-party randomization (e.g., block randomization via REDCap). Use placebo tablets matched in appearance and dissolution profile. Statistical analysis must predefine primary endpoints (e.g., migraine relief at 2 hours) and adjust for multiple comparisons using Bonferroni correction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
